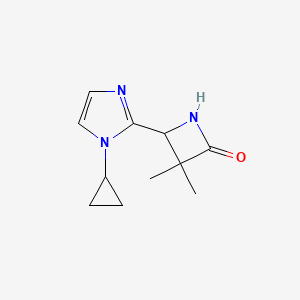
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of research and industry. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to a dimethylazetidinone moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Cyclopropylation: The imidazole ring is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Azetidinone Formation: The final step involves the formation of the azetidinone ring by reacting the cyclopropyl imidazole intermediate with a suitable azetidinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the azetidinone moiety can participate in covalent interactions with target proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- 1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- 1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness
4-(1-cyclopropyl-1H-imidazol-2-yl)-3,3-dimethylazetidin-2-one is unique due to the presence of the azetidinone ring, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(1-cyclopropylimidazol-2-yl)-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-11(2)8(13-10(11)15)9-12-5-6-14(9)7-3-4-7/h5-8H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
HJWLTXSMZJKWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC1=O)C2=NC=CN2C3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



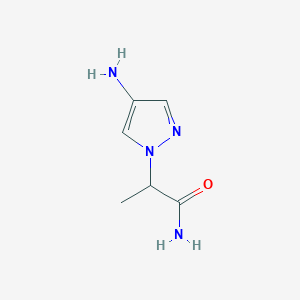
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
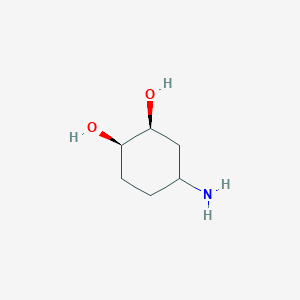
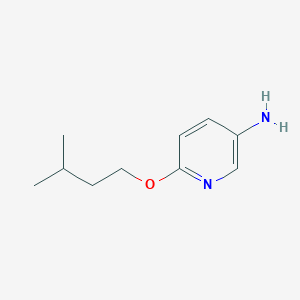
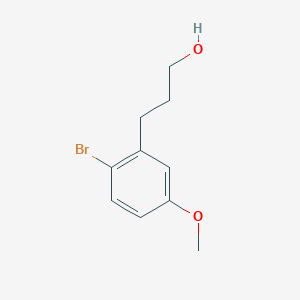
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
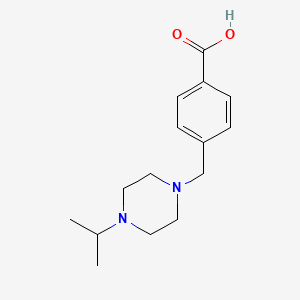
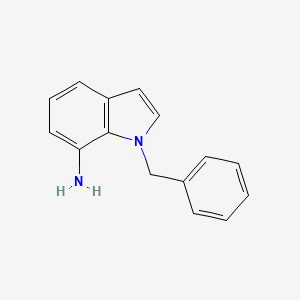
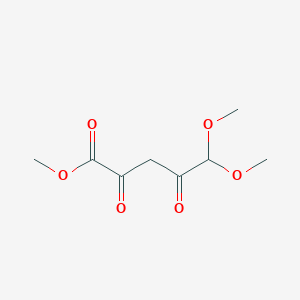
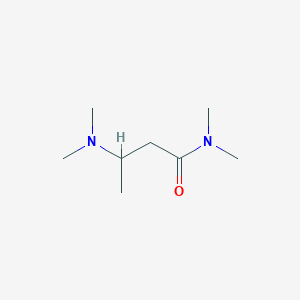
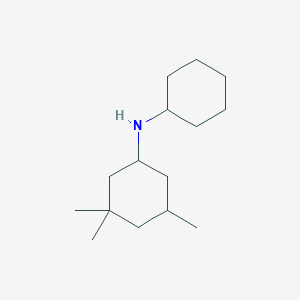

![Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13633824.png)
